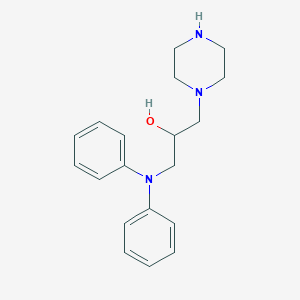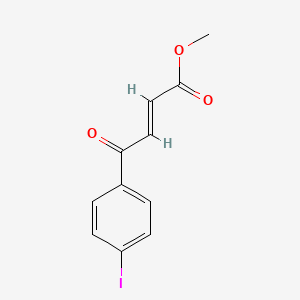
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of enones. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a but-2-enoate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzaldehyde and methyl acetoacetate.
Knoevenagel Condensation: The 4-iodobenzaldehyde undergoes a Knoevenagel condensation with methyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the enone structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions: Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can facilitate substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
- Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Fluorophenyl)-4-oxobut-2-enoate
Comparison:
- Uniqueness: The presence of the iodine atom in Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
- Reactivity: The iodine derivative is more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
32250-59-2 |
|---|---|
分子式 |
C11H9IO3 |
分子量 |
316.09 g/mol |
IUPAC 名称 |
methyl (E)-4-(4-iodophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9IO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
InChI 键 |
OILOMAAZLYQQID-VOTSOKGWSA-N |
手性 SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)I |
规范 SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S, 2R)-1,2-diphenyl-2-[(R)-benzylsulfinyl]ethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12854663.png)
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
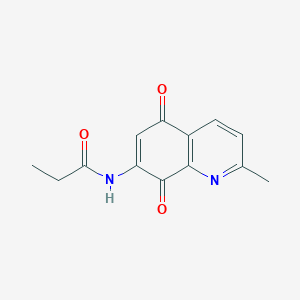

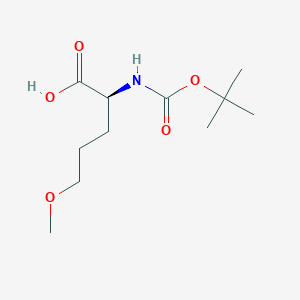
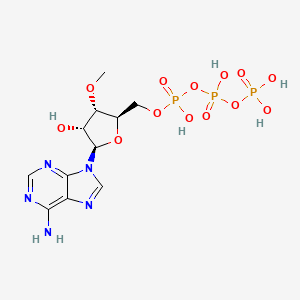
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)


![2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)

![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)

